molecular formula C5H10O2 B13949847 4-Hydroxy-3-methylbutanal CAS No. 56805-34-6

4-Hydroxy-3-methylbutanal

Cat. No.: B13949847
CAS No.: 56805-34-6
M. Wt: 102.13 g/mol
InChI Key: RWXBAXNFTXQJAY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbutanal is an organic compound with the molecular formula C5H10O2. It is an aldehyde with a hydroxyl group attached to the fourth carbon and a methyl group attached to the third carbon. This compound is known for its role in various chemical reactions and its presence in different industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methylbutanal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by a reduction step. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or crystallization techniques to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylbutanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, and thiols under acidic or basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbutanal involves its interaction with various molecular targets and pathways. In biological systems, it can participate in enzymatic reactions where it acts as a substrate or inhibitor. The hydroxyl and aldehyde functional groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

56805-34-6

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

4-hydroxy-3-methylbutanal

InChI

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h3,5,7H,2,4H2,1H3

InChI Key

RWXBAXNFTXQJAY-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)CO

Origin of Product

United States

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